5-Methyl-1H-indol-2-amine hydrochloride chemical properties
5-Methyl-1H-indol-2-amine hydrochloride chemical properties
Title: 5-Methyl-1H-indol-2-amine Hydrochloride: A Technical Guide to Physicochemical Properties and Synthetic Applications
Executive Summary
As a Senior Application Scientist, I frequently encounter 2-aminoindoles in the design of complex heterocyclic scaffolds and pharmaceutical lead compounds. 5-Methyl-1H-indol-2-amine hydrochloride (CAS: 1262587-79-0) represents a highly versatile, yet chemically nuanced, building block (1[1]). The presence of the electron-donating 5-methyl group enhances the electron density of the indole core, modulating its reactivity in electrophilic aromatic substitutions and cross-coupling reactions. However, the inherent oxidative instability of the free 2-aminoindole necessitates its handling and storage as a hydrochloride salt. This guide elucidates the structural dynamics, handling protocols, and field-proven synthetic workflows for this critical intermediate.
Physicochemical Profiling & Structural Dynamics
The selection of the hydrochloride salt over the free base is a deliberate strategy to mitigate the inherent oxidative instability of electron-rich 2-aminoindoles. In their free base form, these compounds are notoriously prone to autoxidation and dimerization. The hydrochloride salt protonates the system, effectively quenching the nucleophilicity of the exocyclic amine during storage and preventing oxidative degradation.
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | 5-Methyl-1H-indol-2-amine hydrochloride |
| CAS Registry Number | 1262587-79-0 |
| Molecular Formula | C9H11ClN2 |
| Molecular Weight | 182.65 g/mol |
| Free Base Formula | C9H10N2 (146.19 g/mol ) |
| Topological Polar Surface Area (TPSA) | ~41.8 Ų (Free base equivalent) |
| Calculated LogP (cLogP) | ~1.8 - 2.1 (Free base equivalent) |
| Storage Conditions | 2-8°C, sealed, inert atmosphere, dark place |
Synthetic Utility and Reactivity Pathways
When deployed in a reaction, an auxiliary base (e.g., NaHCO₃, DIPEA, or Cs₂CO₃) must be introduced to liberate the reactive free amine in situ. Once free-based, 5-methyl-1H-indol-2-amine exhibits dual nucleophilicity at the exocyclic nitrogen and the C3 carbon of the indole ring. This ambident reactivity can be strategically harnessed or selectively protected (e.g., via bis-carbamate formation) depending on the target scaffold.
Logical reactivity workflow of 5-Methyl-1H-indol-2-amine hydrochloride in synthetic chemistry.
Key Application 1: Synthesis of α-Carbolines via Iodo-Cyclization
A landmark application of 5-methyl-1H-indol-2-amine hydrochloride is its use in the synthesis of α-carboline derivatives. Sharma et al. demonstrated a highly efficient three-component tandem reaction involving protected 2-aminoindoles, disubstituted propargyl alcohols, and I₂/ICl (2[2]). The protocol relies on the initial protection of the amine to direct the subsequent iodo-cyclization and iodo-cycloelimination steps.
Mechanistic pathway of the iodo-reactant controlled synthesis of α-carbolines.
Self-Validating Experimental Protocol: Bis-Carbamate Protection
To ensure the success of the tandem cyclization, the 2-aminoindole must first be converted to its ethyl 2-[(ethoxycarbonyl)amino]-5-methyl-1H-indole-1-carboxylate derivative (2[2]).
-
Initiation & Free-Basing: Suspend 1.0 equivalent of 5-methyl-1H-indol-2-amine hydrochloride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl salt.
-
Causality: NaHCO₃ is preferred over stronger bases (like NaOH) to prevent premature base-catalyzed degradation of the sensitive indole core.
-
-
Electrophilic Addition: Cool the biphasic mixture to 0°C. Slowly add 2.5 equivalents of ethyl chloroformate dropwise.
-
Causality: The excess reagent ensures complete bis-protection (at both the exocyclic amine and the indole N1 position), which is critical for preventing unwanted side reactions at C3 during subsequent steps.
-
-
Propagation: Allow the reaction to warm to room temperature and stir for 17.0 hours[2].
-
Isolation: Extract the organic layer with ethyl acetate. Wash sequentially with water and brine to remove unreacted salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation: Purify the crude product via silica gel flash chromatography. The expected yield is approximately 69%[2]. Successful bis-protection is validated by the disappearance of primary N-H stretch signals in FTIR and the appropriate shift of the C3 proton in ¹H-NMR.
Key Application 2: Discovery of Anti-Trypanosoma cruzi Agents
In medicinal chemistry, the 5-methyl-1H-indol-2-amine scaffold has been utilized in the optimization of 1H-indole-2-carboxamides targeting Chagas disease (3[3]). The 5-methyl substitution on the indole core was found to be a critical determinant for maintaining antiparasitic potency (pEC50 > 5.5) while navigating the narrow lipophilic ligand efficiency (LLE) space[3].
Self-Validating Experimental Protocol: Reverse Sulfonamide / Amide Coupling
-
Activation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.
-
Causality: HATU rapidly forms a highly reactive O-At ester. The excess DIPEA is crucial here; 1.0 eq is consumed strictly to free-base the incoming indole hydrochloride salt, while the remainder facilitates the coupling mechanism.
-
-
Coupling: Add 5-methyl-1H-indol-2-amine hydrochloride (1.0 eq) to the activated acid solution[3].
-
Propagation: Stir the mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Isolation: Quench the reaction with ice-cold water to precipitate the crude amide. If the product does not precipitate, extract with dichloromethane (DCM), wash extensively with a 5% LiCl aqueous solution (to pull DMF into the aqueous phase), dry, and concentrate.
-
Validation: Purify via reverse-phase preparative HPLC. The structural integrity of the amide bond and the intact 5-methylindole core must be confirmed via LC-MS (m/z [M+H]⁺) and ¹H-NMR.
Handling, Storage, and Analytical Characterization
To maintain the integrity of 5-methyl-1H-indol-2-amine hydrochloride:
-
Storage: Store at 2-8°C in a tightly sealed container, protected from light[1].
-
Atmosphere: While the HCl salt is significantly more stable than the free base, long-term storage under an inert atmosphere (Argon or Nitrogen) is recommended to prevent gradual moisture absorption and subsequent hydrolysis or trace oxidation.
-
Analytical Monitoring: Routine purity checks should be conducted using UPLC-MS. A shifting baseline or the appearance of higher molecular weight adducts often indicates dimerization or oxidative degradation.
References
- BLD Pharm.
-
Journal of Medicinal Chemistry (ACS Publications). "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." (March 2025).
-
URL:[Link]
-
-
Tetrahedron Letters / Molaid Chemical Database. "Three component tandem reactions involving protected 2-amino indoles, disubstituted propargyl alcohols, and I2/ICl: iodo-reactant controlled synthesis of dihydro-α-carbolines and α-carbolines via iodo-cyclization/iodo-cycloelimination." (Sharma, S. K., et al., 2010). DOI: 10.1016/j.tetlet.2010.10.147.
-
URL:[Link]
-
